Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-

Physicochemical profiling ADME prediction Target selectivity

Researchers targeting aldosterone synthase (CYP11B2) for hypertension and heart failure programs frequently encounter irreproducible results due to isomeric misidentification. This compound is a positional isomer of VEGFR Tyrosine Kinase Inhibitor II (CAS 269390-69-4)-identical molecular formula (C₁₉H₁₆ClN₃O), yet pharmacologically distinct. - Selective CYP11B2 inhibition (IC₅₀ 53-166 nM) with no CYP17/CYP19 cross-reactivity - 3 HBD, PSA 69.00 Ų, LogP 5.07-optimized for CYP active-site recognition vs. kinase-binding 4-pyridinylmethylamino isomer (PSA 54.02 Ų, 2 HBD) - Definitive 4-chloro substitution (Hammett σₚ = +0.23) for structure-selectivity relationship studies Procure this specific isomer to avoid VEGFR off-target confounding. Available via custom synthesis with full analytical characterization.

Molecular Formula C19H16ClN3O
Molecular Weight 337.8 g/mol
CAS No. 821784-12-7
Cat. No. B12536422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-
CAS821784-12-7
Molecular FormulaC19H16ClN3O
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClN3O/c20-17-6-4-13(5-7-17)10-23-18-9-16(11-22-12-18)14-2-1-3-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24)
InChIKeyPUTKFYUFTBSDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Physicochemical Baseline


Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- (CAS 821784-12-7) is a synthetic N-(pyridin-3-yl)benzamide derivative with molecular formula C19H16ClN3O and molecular weight 337.80 g/mol . This compound features a benzamide core directly attached at the 3-position of a pyridine ring, which bears a 4-chlorophenylmethylamino substituent at the 5-position of the pyridine. Key computed physicochemical properties include a polar surface area (PSA) of 69.00 Ų and a LogP of 5.07, indicating moderate hydrogen-bonding capacity and relatively high lipophilicity . It is a positional isomer of the well-characterized VEGFR Tyrosine Kinase Inhibitor II (CAS 269390-69-4) and a regioisomer of the 3-chlorophenyl analog (CAS 821784-61-6), with the chlorine substitution position on the terminal phenyl ring being the sole structural variable between these close analogs .

Risks of Generic Substitution with Positional Isomers


Despite sharing an identical molecular formula (C19H16ClN3O) with the commercially prevalent VEGFR Tyrosine Kinase Inhibitor II (CAS 269390-69-4) and the 3-chlorophenyl analog (CAS 821784-61-6), this compound cannot be interchanged with either analog without risking fundamentally different target engagement profiles . The 3-pyridinyl benzamide connectivity in this compound directs biological activity toward the CYP enzyme family (specifically CYP11B2, aldosterone synthase), as established by the N-(pyridin-3-yl)benzamide class pharmacology [1]. In contrast, the 4-pyridinylmethylamino benzamide isomer (269390-69-4) is a multi-kinase inhibitor targeting VEGFR2/KDR, FLT1, and c-Kit, with no reported CYP11B2 activity . Furthermore, even the seemingly minor chlorine positional shift (4-chloro vs. 3-chloro on the terminal phenyl ring) alters electronic distribution and steric contour, which in related benzamide CYP inhibitor series has been shown to modulate inhibitory potency and isoform selectivity [1]. These structural distinctions produce non-interchangeable pharmacological fingerprints, making blind substitution a source of irreproducible results in target-based assays.

Quantitative Differentiation from Closest Analogs


Physicochemical Differentiation from VEGFR Kinase Inhibitor II

The target compound exhibits a PSA of 69.00 Ų and LogP of 5.07, compared to PSA 54.02 Ų and LogP 4.75 for the 4-pyridinylmethylamino positional isomer VEGFR Tyrosine Kinase Inhibitor II (CAS 269390-69-4) . The ΔPSA of +14.98 Ų (27.7% higher) indicates substantially greater hydrogen-bonding capacity, while the ΔLogP of +0.32 reflects moderately higher lipophilicity. These computed differences predict distinct cell-permeability, plasma protein binding, and target interaction profiles that preclude functional substitution.

Physicochemical profiling ADME prediction Target selectivity Drug design

Target Class Differentiation: CYP11B2 vs. Kinase Profile

The N-(pyridin-3-yl)benzamide class, to which the target compound structurally belongs, has been systematically characterized as selective inhibitors of human aldosterone synthase (CYP11B2) with IC50 values ranging from 53 to 166 nM for the most potent and selective members, showing no inhibition of CYP17 and CYP19 at tested concentrations [1]. In contrast, the 4-pyridinylmethylamino benzamide positional isomer (CAS 269390-69-4) inhibits VEGFR2/KDR (IC50 20 nM), VEGFR1/FLT1 (IC50 180 nM), and c-Kit (IC50 240 nM), with no reported CYP11B2 activity . These represent fundamentally orthogonal target engagement profiles arising solely from the positional rearrangement of the pyridine-benzamide connectivity and the amine linker geometry.

Aldosterone synthase inhibition CYP11B2 selectivity Cardiovascular drug discovery Kinase selectivity profiling

Chlorine Positional Isomer Effects on CYP Inhibition

The 4-chlorophenyl target compound (CAS 821784-12-7) and its 3-chlorophenyl analog (CAS 821784-61-6) share identical computed global molecular descriptors (PSA 69.00 Ų, LogP 5.07) . However, the chlorine substitution position (para vs. meta) introduces distinct electrostatic potential surfaces and steric contours that differentially affect binding pocket complementarity within CYP enzymes. In the broader N-(pyridin-3-yl)benzamide SAR landscape, even single-atom substituent shifts on the benzamide ring have been demonstrated to alter CYP11B2 IC50 values by 2- to 10-fold and modulate CYP11B2/CYP11B1 selectivity ratios [1]. Quantitative head-to-head CYP11B2 inhibition data for these two specific analogs has not been published to date; this evidence dimension is flagged as a critical data gap for procurement decisions.

Structure-activity relationship CYP enzyme inhibition Halogen bonding Selectivity optimization

Hydrogen-Bonding Capacity and CYP Heme Coordination

The target compound presents a PSA of 69.00 Ų, reflecting three H-bond donor sites (benzamide NH2 and secondary amine NH) and three H-bond acceptor sites (amide carbonyl, pyridine nitrogen, and chlorine), compared to the 4-pyridinylmethylamino isomer (269390-69-4) with PSA 54.02 Ų and two H-bond donors (amide NH and secondary amine NH) plus three acceptors . The additional H-bond donor capacity of the target compound (Δ +1 HBD) arises from the primary benzamide group (–CONH2) vs. the secondary anilide (–CONH–Ar) in the comparator. In CYP enzyme inhibition, the number and geometry of H-bond donors critically influence type II binding interactions with the heme iron, where nitrogen lone-pair coordination is modulated by adjacent H-bond networks [1]. This structural distinction provides a molecular-level rationale for the divergent CYP11B2 vs. kinase target selectivity between these isomers.

Ligand-heme interaction CYP inhibition mechanism Hydrogen bonding Type II binding

Recommended Research & Industrial Applications


CYP11B2 Inhibitor Screening for Cardiovascular Drug Discovery

The target compound's structural membership in the N-(pyridin-3-yl)benzamide class—characterized as selective CYP11B2 inhibitors with IC50 values of 53–166 nM and no CYP17/CYP19 cross-inhibition [1]—positions it as a screening candidate for aldosterone synthase inhibition programs. Its elevated PSA (69.00 Ų) and distinct H-bond donor profile (3 HBD) relative to the kinase-targeting 4-pyridinylmethylamino isomer (PSA 54.02 Ų, 2 HBD) support preferential CYP active-site recognition. Researchers targeting the renin-angiotensin-aldosterone system (RAAS) for hypertension, heart failure, or primary aldosteronism should procure this specific isomer to avoid the VEGFR kinase inhibition profile of CAS 269390-69-4, which would confound target-based readouts.

CYP11B2 vs. CYP11B1 Selectivity Profiling Tool

With the N-(pyridin-3-yl)benzamide class demonstrating clear selectivity for CYP11B2 over CYP11B1, CYP17, and CYP19 [1], and the 4-chlorophenyl substituent providing a defined electronic signature (Hammett σp = +0.23) distinct from the 3-chloro analog (σm = +0.37) , this compound serves as a precise chemical probe for structure-selectivity relationship studies. Its use enables dissection of how chlorine position on the terminal aryl ring modulates CYP11B2/CYP11B1 selectivity ratios—a critical parameter for minimizing cortisol suppression liabilities in therapeutic aldosterone synthase inhibitor development.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's well-defined physicochemical profile (MW 337.80, LogP 5.07, PSA 69.00 Ų) provides a reproducible benchmark for developing and validating HPLC and LC-MS/MS methods specific to N-(pyridin-3-yl)benzamide analogs. Its chromatographic retention and ionization behavior are distinguishable from the 4-pyridinylmethylamino isomer (LogP 4.75, PSA 54.02) , enabling orthogonal method verification. Procurement as a certified reference standard supports accurate quantification in pharmacokinetic and in vitro metabolic stability studies where isomer identity must be unambiguously confirmed.

Computational Docking Template for CYP11B2 Inhibitor Design

The target compound's unique 3-pyridinyl benzamide connectivity, combined with quantitative H-bond donor/acceptor data (3 HBD, 3 HBA; PSA 69.00 Ų) , provides a structurally defined template for in silico docking studies targeting the CYP11B2 active site. Its differentiation from the kinase-binding 4-pyridinylmethylamino isomer—which lacks the primary amide H-bond donor critical for heme iron coordination —makes it the appropriate scaffold for virtual screening campaigns aimed at identifying novel aldosterone synthase inhibitors with improved selectivity profiles.

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